Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-
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Overview
Description
Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-, is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a bicyclo[2.2.1]heptane ring system, which is a common motif in many natural products and synthetic compounds. The compound’s structure includes a butanoic acid esterified with a bicyclic alcohol, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-, typically involves the esterification of butanoic acid with a bicyclic alcohol. One common method is the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile to form the bicyclic structure. The reaction conditions often include the use of a Lewis acid catalyst to promote the cycloaddition and achieve high regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as distillation or recrystallization to obtain the pure ester. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-, has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antiviral and antibacterial activities.
Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-, exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that recognize the bicyclic structure and the ester functional group. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic structures but different functional groups.
Other esters of butanoic acid: Compounds with the same ester functional group but different alcohol components.
Uniqueness
Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-, is unique due to its specific stereochemistry and the presence of the bicyclic ring system. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
54717-80-5 |
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Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-oxobutanoate |
InChI |
InChI=1S/C14H22O3/c1-9(15)7-12(16)17-11-8-10-5-6-14(11,4)13(10,2)3/h10-11H,5-8H2,1-4H3/t10-,11-,14+/m1/s1 |
InChI Key |
RGHAHCRVPZUAPH-GYSYKLTISA-N |
Isomeric SMILES |
CC(=O)CC(=O)O[C@@H]1C[C@H]2CC[C@@]1(C2(C)C)C |
Canonical SMILES |
CC(=O)CC(=O)OC1CC2CCC1(C2(C)C)C |
Origin of Product |
United States |
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